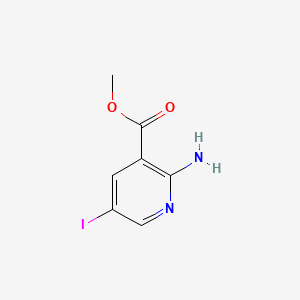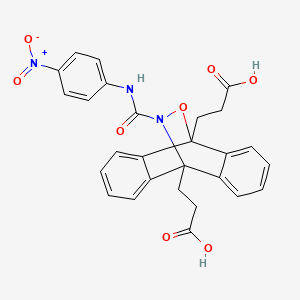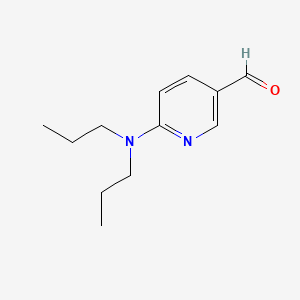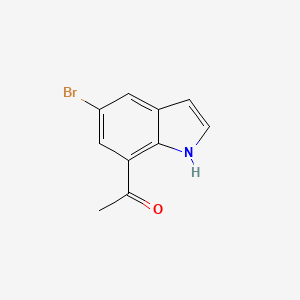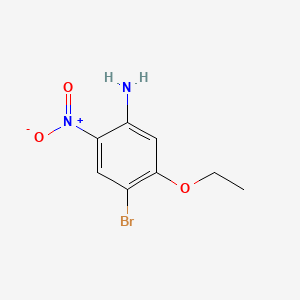
4-Methoxy-3-methylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methylpicolinic acid is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as 4-methoxy-3-methylpyridine-2-carboxylic acid, 4-Methoxy-3-methyl-2-pyridinecarboxylic acid, and 4-Methoxy-3-methyl-pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular weight of this compound is 167.16 g/mol . The IUPAC name for this compound is 4-methoxy-3-methylpyridine-2-carboxylic acid . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.16 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 59.4 Ų . The exact mass and monoisotopic mass are 167.058243149 g/mol .Aplicaciones Científicas De Investigación
Antimicrobial Activities and DNA Interactions 4-Methoxy-3-methylpicolinic acid, under study for its derivative forms, has been characterized for its antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as its interaction with DNA. Spectroscopic characterization and Density Functional Theory (DFT) calculations reveal insights into its structure and potential biomedical applications. The compound's derivatives, including 4-methoxy-pyridine-2-carboxylic acid (4-Mpic), show significant antibacterial activities and a higher DNA interaction potential, suggesting their relevance in developing new antimicrobial agents and understanding molecular interactions with biological targets (Ö. Tamer et al., 2018).
Synthesis Related to Pharmaceutical Compounds The synthesis processes involving this compound derivatives are crucial for the development of related pharmaceutical compounds. An example includes the synthesis of a key related substance of Rabeprazole sodium, highlighting the role of this compound derivatives in the quality standard establishment of pharmaceuticals. This underlines the importance of detailed synthetic pathways in ensuring the quality and efficacy of medication (Xiao-Shu He et al., 2020).
Photophysical Characteristics for Biomedical Analysis The study of derivatives related to this compound, such as 6-methoxy-4-quinolone, has shown significant promise in biomedical analysis due to strong fluorescence with a large Stokes' shift in aqueous media. These characteristics make such compounds potential candidates for fluorescent labeling reagents, facilitating the determination of carboxylic acids and possibly other biochemicals in medical diagnostics and research (Junzo Hirano et al., 2004).
Antibacterial and Cytostatic Properties Research into this compound derivatives has also highlighted their significant antibacterial activity. For example, synthesized compounds demonstrated marked activity against a range of bacterial strains, indicating potential for developing new antibacterial agents. Moreover, certain derivatives have shown cytostatic properties, suggesting their usefulness in cancer research and therapy development (Osarodion Peter Osarumwense, 2022).
Propiedades
IUPAC Name |
4-methoxy-3-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(12-2)3-4-9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMADWMAKBONLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257925 |
Source


|
| Record name | 4-Methoxy-3-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-53-7 |
Source


|
| Record name | 4-Methoxy-3-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

